molecular formula C7H8FN3O B13452556 5-Amino-2-fluorobenzohydrazide CAS No. 1314936-68-9

5-Amino-2-fluorobenzohydrazide

Cat. No.: B13452556
CAS No.: 1314936-68-9
M. Wt: 169.16 g/mol
InChI Key: QMNZYLQMCRHTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-fluorobenzohydrazide is an organic compound with the molecular formula C7H8FN3O It is a derivative of benzohydrazide, where the benzene ring is substituted with an amino group at the 5th position and a fluorine atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluorobenzohydrazide typically involves the reaction of 2-fluorobenzoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the condensation of 2-fluorobenzohydrazide with an appropriate amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-fluorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-fluorobenzohydrazide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorobenzoic acid
  • 5-Amino-2-fluorobenzamide
  • 2-Fluorobenzohydrazide

Uniqueness

5-Amino-2-fluorobenzohydrazide is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1314936-68-9

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

5-amino-2-fluorobenzohydrazide

InChI

InChI=1S/C7H8FN3O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,9-10H2,(H,11,12)

InChI Key

QMNZYLQMCRHTPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)NN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.